An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxybenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-ethoxybenzyl alcohol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the physicochemical characteristics of 2-ethoxybenzyl alcohol, summarized in a clear tabular format for easy reference. Furthermore, it delves into the key chemical transformations of this compound, including oxidation, esterification, and etherification, providing detailed experimental protocols for these reactions. The guide also features visualizations of reaction pathways and experimental workflows, rendered using Graphviz to facilitate a deeper understanding of the underlying chemical principles.
Chemical Properties of 2-Ethoxybenzyl Alcohol
2-Ethoxybenzyl alcohol is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.19 g/mol | [1][2][3][4] |
| Appearance | Clear colorless to pale pink liquid | [1] |
| Density | 1.074 g/mL | [5] |
| Boiling Point | 263-265 °C | [6] |
| Refractive Index | 1.5310-1.5350 @ 20°C | [1] |
| Flash Point | >110 °C (>230 °F) | [6] |
| CAS Number | 71672-75-8 | [1][2] |
| IUPAC Name | (2-ethoxyphenyl)methanol | [1] |
Chemical Reactivity
The reactivity of 2-ethoxybenzyl alcohol is primarily dictated by the hydroxyl group and the benzylic position, which is activated by the adjacent aromatic ring. The ethoxy substituent on the benzene (B151609) ring can also influence the reactivity through its electron-donating nature.
Oxidation
Benzyl (B1604629) alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of 2-ethoxybenzyl alcohol to 2-ethoxybenzaldehyde (B52182) is a key transformation in the synthesis of various fine chemicals. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the primary alcohol to a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon[7]. For the selective oxidation to the aldehyde, milder oxidizing agents are typically employed.
Esterification
The hydroxyl group of 2-ethoxybenzyl alcohol can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. A notable example is the acetylation with acetic anhydride (B1165640), which can be catalyzed by zeolites to yield the O-acetylated product[1][4]. This reaction is a common method for protecting the hydroxyl group or for synthesizing ester derivatives with potential biological activity.
Etherification
The hydroxyl group of 2-ethoxybenzyl alcohol can also be converted into an ether. The Williamson ether synthesis is a widely used method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide[8][9][10][11][12]. This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides[8][9][10].
Experimental Protocols
Protocol 1: Oxidation of 2-Ethoxybenzyl Alcohol to 2-Ethoxybenzaldehyde
This protocol describes a general method for the selective oxidation of a substituted benzyl alcohol to its corresponding aldehyde using a mild oxidizing agent.
Materials:
-
2-Ethoxybenzyl alcohol
-
Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxybenzyl alcohol in anhydrous dichloromethane.
-
Add 1.5 equivalents of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution in portions while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-ethoxybenzaldehyde.
Protocol 2: Esterification of 2-Ethoxybenzyl Alcohol with Acetic Anhydride
This protocol details the acetylation of 2-ethoxybenzyl alcohol to form 2-ethoxybenzyl acetate.
Materials:
-
2-Ethoxybenzyl alcohol
-
Acetic anhydride
-
Pyridine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flask, dissolve 2-ethoxybenzyl alcohol in diethyl ether.
-
Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP or an excess of pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-ethoxybenzyl acetate. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 3: Etherification of 2-Ethoxybenzyl Alcohol via Williamson Ether Synthesis
This protocol describes the synthesis of 2-ethoxybenzyl ethyl ether.
Materials:
-
2-Ethoxybenzyl alcohol
-
Sodium hydride (NaH) or another strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Ethyl iodide or ethyl bromide
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-ethoxybenzyl alcohol in anhydrous THF to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-ethoxybenzyl ethyl ether.
Visualizations
The following diagrams illustrate the chemical transformations described above.
Caption: Oxidation of 2-Ethoxybenzyl Alcohol.
Caption: Esterification of 2-Ethoxybenzyl Alcohol.
Caption: Williamson Ether Synthesis Workflow.
Biological Activity
While 2-ethoxybenzyl alcohol is utilized as an intermediate in the synthesis of pharmaceuticals, there is limited publicly available information regarding its specific biological activities or its involvement in signaling pathways. Further research in this area may reveal potential therapeutic applications.
This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
- 1. 2-Ethoxybenzyl alcohol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethoxybenzyl alcohol, 98% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
